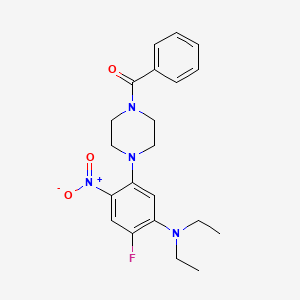![molecular formula C21H26O4 B3936394 3-methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde](/img/structure/B3936394.png)
3-methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde
Overview
Description
3-methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of aldehydes and is commonly referred to as "MTB-aldehyde."
Mechanism of Action
The mechanism of action of MTB-aldehyde is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. MTB-aldehyde has been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis. Additionally, MTB-aldehyde has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. MTB-aldehyde also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MTB-aldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MTB-aldehyde has been shown to induce apoptosis by activating caspase-3 and -9 and increasing Bax/Bcl-2 ratio. In neuronal cells, MTB-aldehyde has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and decreasing the production of pro-inflammatory cytokines. MTB-aldehyde has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
MTB-aldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, MTB-aldehyde has some limitations, including its relatively high cost and limited availability. Additionally, MTB-aldehyde may have some toxicity at high concentrations, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for the research on MTB-aldehyde. One potential direction is to explore the use of MTB-aldehyde as a drug candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and diabetes. Another direction is to investigate the mechanism of action of MTB-aldehyde in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate the safety and toxicity of MTB-aldehyde in vivo and in clinical trials.
Scientific Research Applications
MTB-aldehyde has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MTB-aldehyde has shown promising results as an anti-cancer agent by inducing apoptosis and inhibiting tumor growth. In neuroscience, MTB-aldehyde has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, MTB-aldehyde has been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
properties
IUPAC Name |
3-methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-15-11-16(2)17(3)20(12-15)25-10-6-5-9-24-19-8-7-18(14-22)13-21(19)23-4/h7-8,11-14H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNAIERXTDUNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCOC2=C(C=C(C=C2)C=O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936333.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3936341.png)
![3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3936347.png)
![1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936348.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B3936351.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene](/img/structure/B3936370.png)
![6-tert-butyl-N-ethyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936375.png)
![3-isopropyl-1-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B3936381.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3936387.png)
![2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936396.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936408.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936410.png)